molecular formula C17H26O5 B1260006 Portentol CAS No. 21795-25-5

Portentol

Cat. No.: B1260006
CAS No.: 21795-25-5
M. Wt: 310.4 g/mol
InChI Key: CVPVGRDVSAJUQS-ACMDZGLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Portentol is a complex polyketide natural product first isolated in 1967 from the lichen Roccella portentosa . Its characteristically dense and rigid structure features a spiro tricyclic core that contains nine consecutive stereocenters, including two adjacent quaternary centers, and a β-keto-δ-lactone moiety . This intricate architecture has made this compound an attractive and challenging target for total synthesis, driving methodological development in organic chemistry . Its synthesis represents a significant achievement in the field, with the first total synthesis reported in 2015 via a highly convergent and biomimetic route . This synthesis involved a key double cyclization cascade to construct its complex framework, mirroring its proposed biosynthesis from a linear polyketide precursor . Recent synthetic studies continue to explore efficient strategies, such as the stereoselective synthesis of its pyran subunit, to enable further research . This compound has exhibited moderate activity against several cancer cell lines, highlighting its potential as a lead compound for bioactivity studies . This product is intended for research use in chemical synthesis and biological screening only. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21795-25-5

Molecular Formula

C17H26O5

Molecular Weight

310.4 g/mol

IUPAC Name

(1R,3'R,4S,4'R,5'S,6R,6'R,7S,8S)-4'-hydroxy-3',4,5',6,6',7-hexamethylspiro[2-oxabicyclo[2.2.2]octane-8,2'-oxane]-3,5-dione

InChI

InChI=1S/C17H26O5/c1-7-11(5)22-17(9(3)12(7)18)10(4)13-8(2)14(19)16(17,6)15(20)21-13/h7-13,18H,1-6H3/t7-,8-,9-,10+,11-,12-,13+,16+,17+/m1/s1

InChI Key

CVPVGRDVSAJUQS-ACMDZGLISA-N

SMILES

CC1C(OC2(C(C1O)C)C(C3C(C(=O)C2(C(=O)O3)C)C)C)C

Isomeric SMILES

C[C@@H]1[C@H](O[C@@]2([C@@H]([C@@H]1O)C)[C@H]([C@@H]3[C@H](C(=O)[C@]2(C(=O)O3)C)C)C)C

Canonical SMILES

CC1C(OC2(C(C1O)C)C(C3C(C(=O)C2(C(=O)O3)C)C)C)C

Synonyms

portentol

Origin of Product

United States

Mechanistic Investigations of Biological Activities of Portentol

Molecular Target Identification and Binding Studies

A significant molecular target identified for Portentol is Antigen 85C (Ag85C) of Mycobacterium tuberculosis (Mtb). nih.govwikipedia.org Ag85C is a crucial enzyme involved in the biosynthesis of essential components of the Mtb cell envelope, which are vital for the bacterium's virulence and survival. nih.govwikipedia.orgfishersci.fi Computational binding studies have been employed to investigate the interactions between this compound and the Ag85C protein. These studies, often combining virtual screening and molecular dynamics simulations, aim to understand the stability and nature of the ligand-target interactions. nih.govwikipedia.org

Enzyme Inhibition Profiling

This compound has demonstrated inhibitory activity against specific enzymes, notably those critical for the survival of pathogenic microorganisms.

This compound has been identified as a potential inhibitor of Mycobacterium tuberculosis Antigen 85C. nih.govwikipedia.org The inhibition of Ag85C is a promising strategy for developing new antitubercular drugs, especially given the rise of multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of M. tuberculosis. nih.govwikipedia.org By inhibiting Ag85C, this compound can disrupt the synthesis of critical cell envelope components, such as trehalose (B1683222) dimycolate (TDM), which is essential for Mtb virulence, thereby restricting bacterial growth. fishersci.fi

Computational methodologies have played a pivotal role in identifying this compound as a potential Ag85C inhibitor and elucidating its interactions.

Virtual high-throughput screening (vHTS) of compound libraries, including those derived from lichen compounds, has been a key approach in identifying potential inhibitors of Ag85C. nih.govwikipedia.org In one such study, a virtual screening of a lichen compounds library against Ag85C was performed. nih.govwikipedia.org Following this initial screening, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis was applied to filter and prioritize the screened compounds. nih.govwikipedia.org This process led to the identification of this compound, along with Aspicilin, Parietinic acid, and Polyporic acid, as promising potential inhibitors of Ag85C. nih.govwikipedia.org

Table 1: Lichen Compounds Identified as Potential M. tuberculosis Antigen 85C Inhibitors via Virtual Screening

CompoundSource (Lichen)
This compoundRoccella portentosa, Roccellina cerebriformis, Gustavia hexapetala wikidata.orgnih.govnih.gov
AspicilinLichens nih.govwikipedia.org
Parietinic acidLichens (e.g., Xanthoria parietina) nih.govwikipedia.orgwikipedia.org
Polyporic acidFungi (e.g., Hapalopilus nidulans) nih.govwikipedia.orgwikipedia.org

Molecular dynamics (MD) simulations have been utilized to further investigate the stability and dynamic behavior of this compound and other identified compounds in complex with Ag85C. nih.govwikipedia.org These simulations provide insights into the atomic-level interactions and conformational changes that occur upon ligand binding, offering a more detailed understanding of how these compounds might inhibit the enzyme. The results from these simulations supported the potential of this compound as an Ag85C inhibitor. nih.govwikipedia.org MD simulations are crucial for understanding protein flexibility and ligand-receptor interactions, guiding the selection of promising drug candidates.

Computational Approaches for Inhibitor Identification

Proposed Mechanisms of Cellular Pathway Modulation (e.g., anti-cancer activity)

This compound has been reported to exhibit moderate activity against several cancer cell lines. nih.gov While specific detailed mechanisms of cellular pathway modulation for this compound's anti-cancer activity are not extensively detailed in the provided search results, natural products, including polyketides, are known to modulate various cellular pathways implicated in cancer. General mechanisms by which natural compounds exert anti-cancer effects often involve the modulation of signaling pathways associated with cell proliferation, differentiation, migration, angiogenesis, metastasis, and the induction of programmed cell death (apoptosis). Apoptosis, a key defense mechanism against cancer, is a primary target for many chemotherapeutic agents and natural compounds. Further research would be required to delineate the precise cellular pathways and molecular mechanisms through which this compound exerts its observed anti-cancer activity.

This compound is a complex polyketide natural product, initially isolated in 1967 from the lichen Roccella portentosa. Its intricate spiro tricyclic core, characterized by nine consecutive stereocenters and a β-keto-δ-lactone moiety, has made it a molecule of significant interest in natural product chemistry and total synthesis efforts. icr.ac.uk Beyond its structural complexity, this compound has demonstrated preliminary biological activities, notably exhibiting moderate growth inhibition against various cancer cell lines. icr.ac.ukresearchgate.net

Structure Activity Relationship Studies Sar with Portentol Analogs and Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how modifications to a compound's chemical structure influence its biological activity. openaccessjournals.comnih.govcollaborativedrug.com This understanding is crucial for optimizing lead compounds, enhancing potency, improving selectivity, and refining pharmacokinetic properties. openaccessjournals.comresearchgate.net

Despite the reported biological activity of Portentol, comprehensive and detailed Structure-Activity Relationship (SAR) studies involving its synthetic analogs or derivatives are not widely documented in the publicly accessible scientific literature. While the general concept of SAR development is acknowledged in the context of natural product synthesis and medicinal chemistry efforts related to compounds like this compound, specific data tables or detailed research findings illustrating the impact of structural changes on this compound's biological activity are scarce. jcpjournal.orgresearchgate.netastrazeneca.com

The complex polyketide structure of this compound, with its multiple stereocenters and unique spiro tricyclic core, presents significant challenges for synthetic modification and subsequent SAR investigations. icr.ac.uk Such studies would typically involve the synthesis of various derivatives with targeted alterations to different parts of the molecule, followed by rigorous biological evaluation. The absence of readily available detailed SAR data suggests that these investigations may either be in nascent stages, highly specialized, or not yet broadly published in a comprehensive format.

The potential for future SAR studies on this compound and its derivatives remains significant, given its unique structural scaffold and observed anticancer potential. Such research would be critical for transforming this compound into a more potent and selective therapeutic agent, by systematically exploring the chemical space around its core structure.

Elucidation of the Complex Spirocyclic Architecture of Portentol

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods were indispensable in unraveling the complex structure of Portentol, particularly its spirocyclic nature and stereochemical intricacies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Detailed Nuclear Magnetic Resonance (NMR) studies were pivotal in establishing the structural skeleton and chemical space of this compound wikipedia.org. Early investigations in 1970 utilized ¹H NMR data, alongside infrared (IR) band characteristics, to annotate the correct relative stereochemistry of the compound uni-muenchen.de. Subsequent analyses, including 1D and 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY), were employed to assign protons and investigate their spatial proximity, thereby aiding in precise stereochemical assignments uni-muenchen.demdpi.comunair.ac.id. For instance, the ¹H NMR spectrum of decarboxyportentone, a derivative of this compound, showed characteristic one-proton signals at τ 5.80 (H-7), 5.32 (phenolic OH), 3.67 (H-10), and 3.19 (aromatic H), providing crucial insights into its constitution rsc.org. NMR spectroscopy also played a role in confirming the relative configurations of related compounds and synthetic intermediates during the total synthesis efforts of this compound fragments uni-muenchen.demdpi.com.

Mass Spectrometry for Molecular Framework Confirmation

Table 2: Representative Mass Spectrometry Data for this compound (LC-MS, Positive Ionization Mode)

Precursor TypePrecursor m/zTop 5 Peaks (m/z, Relative Intensity %)Instrument
[M+Na]+333.168333.167053 (100), 315.156555 (40.08), 277.105255 (8.48), 163.036621 (7.20), 103.685760 (0.16)Orbitrap
[2M+Na]+643.346333.167175 (100), 315.156433 (22.69), 277.104706 (6.05), 163.036789 (3.56), 315.191864 (1.42)Orbitrap
Data sourced from PubChem nih.gov.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography provided the ultimate and unambiguous confirmation of this compound's structure, including its absolute stereochemistry wikipedia.orgnih.gov. The constitution and absolute configuration of this lichen substance were definitively established through X-ray analysis of a heavy-atom derivative, specifically the p-bromobenzoate gla.ac.ukuni-muenchen.dersc.org. This method allowed for the precise three-dimensional arrangement of atoms to be determined, confirming both the relative and absolute stereochemical assignments that were initially proposed based on other spectroscopic data gla.ac.ukuni-muenchen.de. Crystal structure data for this compound is publicly accessible, with a CCDC Number of 245260 nih.gov.

Biosynthetic Pathways and Mechanistic Investigations of Portentol

Biosynthetic Relevance of Key Transformation Steps

Portentol, a complex spirocyclic polyketide originally isolated from the lichen Roccella portentosa, exhibits a unique structural skeleton with nine consecutive stereocenters. Its biosynthesis has been a subject of significant interest, particularly due to the intricate nature of its core structure. Isotope labeling studies have been instrumental in elucidating the origins of its carbon chain, indicating that this compound is derived from acetate (B1210297) and malonate units, characteristic of the polyketide pathway (also known as the acetyl-polymalonyl pathway). wikipedia.orggla.ac.ukwikipedia.org This pathway is common for many lichen products. wikipedia.org

The proposed biosynthetic route for this compound involves a series of key transformation steps, initiated by the action of a polyketide synthase (PKS). Biosynthetically, it is hypothesized that this compound originates from a fully linear enzyme-bound thioester, referred to as precursor 1. wikipedia.org A type II polyketide synthase then catalyzes the cyclization of this linear precursor to form an intermediate, designated as precursor 2. wikipedia.org This process involves the loading of Acetyl-CoA and subsequent elongation with methyl-malonate units by the PKS. wikipedia.org

A crucial step in the proposed biosynthesis is the acid-catalyzed hemi-ketal formation that precursor 2 undergoes within the cell, leading to the generation of an oxocarbenium ion intermediate, identified as intermediate 3. wikipedia.org The final intricate bond formation, specifically between carbon atoms C7 and C2, is proposed to occur via an intramolecular nucleophilic addition. This addition involves an enolized β-keto-δ-lactone moiety reacting with the oxocarbenium ion intermediate 3. wikipedia.org

The biomimetic total synthesis of this compound, achieved in 2015, provided significant insights into the plausibility of these proposed natural transformations. wikipedia.orgresearchgate.netnih.gov This synthetic approach successfully utilized a double cyclization cascade, starting from a precursor analogous to precursor 2, cyclizing to an intermediate resembling intermediate 3, and ultimately yielding this compound. wikipedia.org The high efficiency and ease observed in this synthetic double cyclization cascade suggest that a similar, likely enzymatically catalyzed, process occurs in nature to produce this compound. wikipedia.org This biomimetic strategy highlights the biosynthetic relevance of these cyclization events in constructing the complex spiro tricyclic core of this compound. researchgate.netnih.gov

The following table summarizes the key proposed intermediates and transformations in the biosynthesis of this compound:

StepProposed Intermediate/PrecursorKey TransformationBiosynthetic Relevance
1Precursor 1 (Linear enzyme-bound thioester)Initial formation from Acetyl-CoA and methyl-malonate units.Foundation of the carbon backbone via the polyketide pathway. wikipedia.org
2Precursor 2Cyclization catalyzed by Type II Polyketide Synthase (PKS).Establishes initial cyclic structure and sets up subsequent cyclizations. wikipedia.org
3Intermediate 3 (Oxocarbenium ion)Acid-catalyzed hemi-ketal formation from Precursor 2.Generates a highly reactive species crucial for subsequent cyclization. wikipedia.org
4This compoundIntramolecular nucleophilic addition of β-keto-δ-lactone moiety onto Intermediate 3.Final cyclization leading to the characteristic spiro tricyclic core. wikipedia.org

Total Synthesis and Advanced Synthetic Strategies for Portentol

Formation of the Spirocyclic Core and Heterocyclic Ring Systems

The construction of portentol's spirocyclic core, which includes pyrone and oxane ring systems, has been a central theme in its total synthesis endeavors.

A pivotal strategy in the total synthesis of this compound involves a biomimetic double cyclization cascade. This cascade, triggered by an oxidation event, efficiently forms the complex spiro tricyclic core. acs.orgresearchgate.netthieme-connect.comfigshare.com In the reported synthesis by Cheng and Trauner, three boron aldol (B89426) reactions were initially employed to assemble the linear carbon chain of the natural product, which contains challenging anti-anti stereotriads. acs.orgresearchgate.netthieme-connect.com Following this, a key step involves an oxidation that initiates the double cyclization. acs.orgresearchgate.net Biosynthetically, it has been proposed that this compound originates from a linear polyketide precursor which undergoes cyclization via a type II polyketide synthase (PKS) to an intermediate. wikipedia.orgacs.org This intermediate can then undergo acid-catalyzed hemi-ketal formation, leading to an oxocarbenium ion intermediate. wikipedia.org The final bond formation involves an intramolecular nucleophilic addition of an enolized β-keto-δ-lactone moiety onto this oxocarbenium ion, yielding this compound. wikipedia.org The synthetic approach successfully mimicked this proposed biosynthetic pathway, demonstrating the formation of both this compound and its known dehydration product, anhydrothis compound, in a 0.7:1 ratio. acs.org

The Prins reaction has been explored as a strategy for constructing the spirotetrahydropyran skeleton, a key feature of this compound. This reaction involves the cyclization of homoallylic alcohols with carbonyl compounds, typically ketones, in the presence of an acid catalyst or promoter. acs.orgacs.org Research has demonstrated the utility of trimethylsilyl (B98337) iodide (TMSI)-promoted Prins cyclization reactions with ketones as carbonyl partners to prepare polysubstituted chiral spirotetrahydropyrans. acs.orgacs.orgnih.gov Notably, in the presence of racemic 2-methylcyclohexanone, a dynamic kinetic resolution was observed, leading to the preferential formation of a single stereoisomer. acs.orgacs.orgnih.gov The stereochemical outcome of the Prins cyclization can be predicted by considering a chair-like transition state, where an oxocarbenium ion intermediate undergoes a 6-endo cyclization. acs.orgacs.org This approach offers a highly convergent route for assembling the complex spirocyclic framework found in this compound. uni-muenchen.de

While palladium-catalyzed transformations are widely recognized for their utility in organic synthesis, including various ring-closing reactions for the construction of aromatic and heteroaromatic compounds snnu.edu.cnnih.govnih.govbeilstein-journals.orgnih.gov, specific details regarding palladium-catalyzed ring closure directly for the formation of the this compound spirocyclic core were not explicitly detailed in the provided research findings. Palladium complexes play a crucial role in C-H activation and subsequent C-C and C-N bond formation, enabling the synthesis of diverse cyclic systems. snnu.edu.cnnih.gov These methodologies are broadly applicable to the construction of complex molecular architectures, and while general palladium-catalyzed transformations are relevant to advanced synthetic strategies, their direct application to the final ring closure of this compound's unique spirocyclic system was not a prominent feature in the provided synthesis descriptions.

Strategic Functional Group Manipulations (e.g., Barton-McCombie Deoxygenation)

Strategic functional group manipulations are indispensable in complex natural product synthesis, allowing for the precise modification of molecular scaffolds. The Barton-McCombie deoxygenation is a notable example, providing a mild and chemoselective method for replacing a hydroxyl group with a hydrogen atom. organic-chemistry.orgnrochemistry.com This reaction typically involves converting the alcohol into a thiocarbonyl derivative (e.g., a thioxoester or xanthate ester), which is then treated with a radical initiator (e.g., AIBN) and a hydrogen donor, such as tributylstannane (Bu₃SnH). organic-chemistry.orgnrochemistry.comresearchgate.net The driving force for the reaction is the formation of stable S-Sn bonds. organic-chemistry.org In the context of this compound synthesis, the Barton-McCombie deoxygenation has been utilized as a pivotal step, contributing to a highly convergent and stereoselective route. researchgate.netsquarespace.comresearchgate.netresearchgate.net

Formal Syntheses of this compound Fragments and Subunits

Formal syntheses of key fragments and subunits are crucial for developing efficient routes to complex molecules, allowing for the independent development of synthetic strategies for different parts of the target.

Future Directions and Research Perspectives on Portentol

Advancements in Stereoselective Synthetic Methodologies

The total synthesis of Portentol, first achieved in 2015 by Cheng and Trauner, marked a significant milestone, demonstrating a highly convergent and biomimetic approach fishersci.cawikipedia.orgfishersci.dkamericanelements.com. This synthesis notably employed three boron aldol (B89426) reactions to construct the linear carbon chain, which incorporates challenging anti-anti stereotriads fishersci.cawikipedia.org. Other synthetic strategies explored for this compound and its fragments include desymmetrization protocols, Crimmin's non-Evans syn aldol reactions, intermolecular aldol reactions, and Barton-McCombie deoxygenation guidetopharmacology.org. Furthermore, a stereoselective route for synthesizing the pyran subunit of this compound has been developed, featuring a Paterson anti-aldol reaction, selective lactol formation, and a concise diastereoselective Corey-Winter elimination ontosight.ai.

Despite these achievements, the inherent complexity arising from its densely functionalized spiro tricyclic core continues to motivate the development of more efficient and diverse stereoselective synthetic methodologies. Future research in this area will likely focus on:

Novel Stereocontrol Strategies: Exploring new catalytic asymmetric reactions and innovative protecting group strategies to precisely control the formation of its numerous stereocenters, particularly the challenging quaternary centers.

Biomimetic Synthesis Refinements: Further refining biomimetic approaches, drawing inspiration from the proposed natural biosynthetic pathways to design more efficient and environmentally benign synthetic routes.

Flow Chemistry and Automation: Investigating the application of flow chemistry and automated synthesis platforms to enable scalable and reproducible production of this compound and its analogs.

Deeper Elucidation of Enzymatic Biosynthetic Pathways

Isotope-labeling studies have indicated that the carbon backbone of this compound is derived from acetate (B1210297) and malonate units, suggesting its formation via the acetate pathway, characteristic of polyketides wikipedia.org. The proposed biosynthesis involves the cyclization of a linear enzyme-bound thioester by a type II polyketide synthase (PKS) to form a cyclohexadienone intermediate fishersci.cawikipedia.org. A biomimetic double cyclization cascade, triggered by an oxidation, was successfully employed in its total synthesis, providing insights into a plausible natural mechanism fishersci.cawikipedia.org. The high efficiency of this biomimetic cyclization suggests the involvement of specific enzymatic catalysis in nature wikipedia.org.

Future research is crucial for a comprehensive understanding of this compound's biosynthesis:

Identification of Key Enzymes: Isolating and characterizing the specific polyketide synthases and other enzymes (e.g., cyclases, oxidases) responsible for each step of this compound's biosynthesis.

Mechanistic Enzymology: Conducting detailed mechanistic studies to understand how these enzymes catalyze the complex cyclization and stereoselective transformations, particularly the formation of the spirocyclic core and the anti-anti stereotriads.

Genetic Engineering for Production: Leveraging genetic engineering and synthetic biology techniques to manipulate host organisms (e.g., lichens, bacteria, fungi) for enhanced or heterologous production of this compound and its precursors.

Pathway Reconstruction: Reconstructing the entire biosynthetic pathway in vitro or in vivo to validate proposed intermediates and enzymatic steps, potentially leading to the discovery of novel enzymes and reaction mechanisms.

Computational Design and Discovery of Novel this compound-Inspired Chemical Entities

The intricate structural features and the unique chemical space occupied by this compound make it an attractive scaffold for the computational design of novel chemical entities wikipedia.org. Computational chemistry and molecular modeling offer powerful tools to explore the structure-activity relationships of this compound and its potential analogs.

Future directions in this area include:

Structure-Based Drug Design: Utilizing the established X-ray crystal structure of this compound wikipedia.org to perform structure-based drug design, identifying key pharmacophoric features and potential binding sites for biological targets.

Molecular Docking and Virtual Screening: Employing molecular docking and virtual screening techniques to identify existing compounds or design new molecules that mimic this compound's structural motifs and potentially interact with relevant biological targets.

De Novo Design: Applying de novo design algorithms to generate novel chemical structures that retain the desirable characteristics of this compound while potentially improving its pharmacological properties or overcoming synthetic challenges.

Conformational Analysis and Dynamics: Performing advanced computational simulations, such as molecular dynamics, to understand the conformational preferences and flexibility of this compound and its analogs, which can influence their biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to predict the biological activity of new this compound derivatives based on their structural features, guiding the synthesis of more potent or selective compounds.

Exploration of Undiscovered Biological Mechanisms of Action

While this compound has demonstrated moderate growth inhibition against certain cancer cell lines fishersci.cawikipedia.orgontosight.ai, the precise molecular targets and comprehensive biological mechanisms underlying this activity remain largely unexplored. Natural products often exhibit diverse and complex biological activities through multifaceted mechanisms, including modulation of inflammation, oxidative stress, and epigenetic pathways.

Future research should prioritize a deeper investigation into this compound's biological activities:

Target Identification: Employing advanced proteomic, genomic, and metabolomic approaches to identify the specific cellular and molecular targets with which this compound interacts. This could involve affinity chromatography, chemical proteomics, or gene expression profiling.

Mechanism Elucidation: Conducting detailed mechanistic studies to understand the downstream signaling pathways affected by this compound's interaction with its targets, leading to its observed anticancer effects. This includes investigating its impact on cell cycle progression, apoptosis, angiogenesis, and metastasis.

Broader Biological Screening: Expanding the biological screening of this compound to explore other potential therapeutic applications beyond anticancer activity, such as antimicrobial, anti-inflammatory, or neuroprotective effects, given its natural origin from lichens and other plants fishersci.cawikipedia.org.

Structure-Activity Relationship (SAR) Studies for Biological Activity: Synthesizing a library of this compound analogs and systematically evaluating their biological activities to establish comprehensive SARs, guiding the rational design of more potent and selective therapeutic agents.

In Vivo Studies: Progressing to in vivo efficacy and pharmacokinetic studies in appropriate animal models to validate promising in vitro findings and assess the compound's potential as a therapeutic lead.

Q & A

Q. How can researchers design a robust experimental framework for studying Portentol’s biochemical mechanisms?

Methodological Answer:

  • Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses, ensuring alignment with this compound’s specific biochemical targets .
  • Justify sample size using power analysis (e.g., G*Power software) to minimize Type I/II errors, and define control variables (e.g., solvent stability, temperature ranges) to isolate this compound’s effects .
  • Validate protocols via pilot studies to refine dose-response curves or kinetic assays before full-scale experimentation .

Q. What statistical methods are appropriate for determining this compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

  • Apply non-compartmental analysis (NCA) for AUC and half-life calculations, paired with Bayesian hierarchical models to account for interspecies variability .
  • Use ANOVA for dose-dependent comparisons, followed by post-hoc tests (e.g., Tukey’s HSD) to identify significant differences in metabolite profiles .

Q. How should researchers select and validate analytical tools for quantifying this compound in complex matrices?

Methodological Answer:

  • Cross-validate LC-MS/MS or HPLC methods using spiked recovery experiments (e.g., 80–120% recovery thresholds) and matrix-matched calibration curves to address interference .
  • Report limits of detection (LOD) and quantification (LOQ) with precision (%RSD <15%) and accuracy data, adhering to ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be systematically analyzed?

Methodological Answer:

  • Conduct triangulation by integrating structural (e.g., crystallography), functional (e.g., enzyme inhibition assays), and computational (e.g., molecular docking) data to resolve discrepancies .
  • Perform sensitivity analysis to assess whether variability stems from experimental conditions (e.g., pH, cofactors) or model assumptions .

Q. What strategies ensure reproducibility of this compound’s in vivo efficacy studies across laboratories?

Methodological Answer:

  • Document all protocols in machine-readable formats (e.g., protocols.io ), including strain-specific details (e.g., rodent microbiota), anesthesia protocols, and euthanasia criteria .
  • Share raw data and computational environments (e.g., Docker containers) to replicate statistical workflows .

Q. How can mixed-methods approaches enhance understanding of this compound’s therapeutic potential?

Methodological Answer:

  • Combine quantitative data (e.g., biomarker levels) with qualitative insights (e.g., patient-reported outcomes) using convergent parallel design .
  • Use NVivo or MAXQDA to code thematic patterns in qualitative data, then correlate with quantitative trends via joint displays .

Q. What ethical and data-sharing frameworks apply to this compound research involving human-derived samples?

Methodological Answer:

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo or Gene Expression Omnibus .
  • Obtain explicit consent for secondary data use and disclose conflicts of interest in publications .

Data Contradiction & Validation

Q. How should researchers address conflicting cytotoxicity results for this compound across cell lines?

Methodological Answer:

  • Standardize cell culture conditions (e.g., passage number, serum batches) and validate assays via orthogonal methods (e.g., ATP vs. resazurin-based viability tests) .
  • Perform meta-analysis of existing literature to identify confounding variables (e.g., hypoxia, drug efflux pumps) .

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